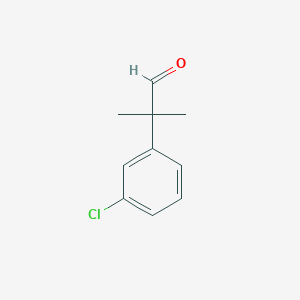

2-(3-Chlorophenyl)-2-methylpropanal

概要

説明

2-(3-Chlorophenyl)-2-methylpropanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenyl group attached to a methylpropanal moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylpropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorotoluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

化学反応の分析

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(3-Chlorophenyl)-2-methylpropanoic acid.

Reduction: 2-(3-Chlorophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(3-Chlorophenyl)-2-methylpropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and fragrances.

作用機序

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorophenyl group may contribute to the compound’s overall reactivity and binding affinity.

類似化合物との比較

Similar Compounds

2-(4-Chlorophenyl)-2-methylpropanal: Similar structure but with the chlorine atom in the para position.

2-(3-Bromophenyl)-2-methylpropanal: Similar structure but with a bromine atom instead of chlorine.

2-(3-Chlorophenyl)-2-methylpropanol: The corresponding alcohol derivative.

Uniqueness

2-(3-Chlorophenyl)-2-methylpropanal is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

生物活性

2-(3-Chlorophenyl)-2-methylpropanal, also known as 3-chloro-2-methylpropanal, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorophenyl group attached to a branched aldehyde structure, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies have shown that similar aldehyde compounds can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Enzyme Inhibition : Aldehydes often act as inhibitors for various enzymes, potentially affecting metabolic pathways in organisms.

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

- Antibacterial Activity : In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has also displayed antifungal properties, with effective concentrations reported in the range of 16-64 µg/mL against common fungal pathogens like Candida albicans.

- Cytotoxicity : In cancer research, this compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values around 25 µM for MCF-7 cells, suggesting moderate cytotoxicity.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth by disrupting cell wall synthesis.

-

Case Study on Cancer Cell Lines :

- Research involving human breast cancer cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.

Table 1: Biological Activity Summary

| Biological Activity | Effectiveness (MIC/IC50) | Reference |

|---|---|---|

| Antibacterial | MIC: 32 µg/mL | |

| Antifungal | MIC: 16-64 µg/mL | |

| Cytotoxicity (MCF-7) | IC50: 25 µM |

特性

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDDYCRFYPDXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。